molecular formula C15H16F2N4O3S B10922531 5-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxybenzyl acetate

5-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxybenzyl acetate

Cat. No.: B10922531
M. Wt: 370.4 g/mol
InChI Key: AFFPFQQZZHPLBH-CNHKJKLMSA-N
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Description

5-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxybenzyl acetate is a complex organic compound with a molecular formula of C15H16F2N4O3S This compound is characterized by the presence of a triazole ring, a difluoromethyl group, and a methoxybenzyl acetate moiety

Preparation Methods

The synthesis of 5-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxybenzyl acetate involves multiple steps. One common method includes the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride . This method is simple and environmentally benign, providing tri/difluoromethylated 1,2,4-triazol-5(4H)-ones in moderate-to-good yields. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.

Chemical Reactions Analysis

5-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxybenzyl acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound 5-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxybenzyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxybenzyl acetate involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The difluoromethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for further research.

Comparison with Similar Compounds

Similar compounds to 5-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxybenzyl acetate include:

These compounds share similar structural features but differ in their functional groups and overall chemical properties. The unique combination of the triazole ring, difluoromethyl group, and methoxybenzyl acetate moiety in this compound makes it distinct and valuable for various applications.

Properties

Molecular Formula

C15H16F2N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

[5-[(E)-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]iminomethyl]-2-methoxyphenyl]methyl acetate

InChI

InChI=1S/C15H16F2N4O3S/c1-9(22)24-8-11-6-10(4-5-12(11)23-2)7-18-21-14(13(16)17)19-20-15(21)25-3/h4-7,13H,8H2,1-3H3/b18-7+

InChI Key

AFFPFQQZZHPLBH-CNHKJKLMSA-N

Isomeric SMILES

CC(=O)OCC1=C(C=CC(=C1)/C=N/N2C(=NN=C2SC)C(F)F)OC

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)C=NN2C(=NN=C2SC)C(F)F)OC

Origin of Product

United States

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